Piclamilast

Catalog No.
S539631
CAS No.
144035-83-6
M.F
C18H18Cl2N2O3
M. Wt
381.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Piclamilast

CAS Number

144035-83-6

Product Name

Piclamilast

IUPAC Name

3-cyclopentyloxy-N-(3,5-dichloropyridin-4-yl)-4-methoxybenzamide

Molecular Formula

C18H18Cl2N2O3

Molecular Weight

381.2 g/mol

InChI

InChI=1S/C18H18Cl2N2O3/c1-24-15-7-6-11(8-16(15)25-12-4-2-3-5-12)18(23)22-17-13(19)9-21-10-14(17)20/h6-10,12H,2-5H2,1H3,(H,21,22,23)

InChI Key

RRRUXBQSQLKHEL-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3

Solubility

Soluble in DMSO

Synonyms

3-(cyclopentyloxy)-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, 3-cyclopentyloxy-N-(3,5-dichloro-4-pyridyl)-4-methoxybenzamide, piclamilast, RP 73-401, RP 73401, RP-73-401, RP-73401

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=C(C=NC=C2Cl)Cl)OC3CCCC3

Description

The exact mass of the compound Piclamilast is 380.0694 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Benzamides - Supplementary Records. It belongs to the ontological category of chloropyridine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Piclamilast is a synthetic compound that belongs to a class of drugs known as phosphodiesterase (PDE) inhibitors. Specifically, it inhibits an enzyme called phosphodiesterase-4 (PDE4). PDE4 plays a role in regulating the levels of cyclic adenosine monophosphate (cAMP) within cells. By inhibiting PDE4, piclamilast increases intracellular cAMP levels, which can influence various cellular processes []. This property makes piclamilast a valuable tool for researchers studying a wide range of biological phenomena.

Investigating Inflammatory Diseases

One area of scientific research where piclamilast holds promise is in the study of inflammatory diseases. Inflammation is a complex biological response to injury or infection, and chronic inflammation is associated with various conditions such as asthma, arthritis, and inflammatory bowel disease. Studies have shown that piclamilast can reduce inflammation by suppressing the production of pro-inflammatory mediators and promoting the activity of anti-inflammatory pathways [].

Understanding Learning and Memory

Another area of research interest is the potential role of piclamilast in learning and memory. The hippocampus, a brain region crucial for memory formation, shows high levels of PDE4 activity. Studies suggest that piclamilast may enhance memory function by increasing cAMP levels in the hippocampus, leading to improved synaptic plasticity [].

Piclamilast, also known as RP-73401, is a selective inhibitor of phosphodiesterase type 4 (PDE4), a key enzyme involved in the hydrolysis of cyclic adenosine monophosphate (cAMP) to adenosine monophosphate. By inhibiting PDE4, piclamilast increases intracellular levels of cAMP, which plays a crucial role in regulating inflammation and immune responses. The compound has been investigated primarily for its potential therapeutic applications in chronic obstructive pulmonary disease, asthma, and bronchopulmonary dysplasia. Its chemical structure was first elucidated in a European patent application in 1995, and it is structurally related to other PDE4 inhibitors such as cilomilast and roflumilast .

The molecular formula of piclamilast is C18H18Cl2N2O3C_{18}H_{18}Cl_{2}N_{2}O_{3}, with a molecular weight of approximately 381.25 g/mol. Its unique structural features contribute to its selectivity for the PDE4 isoforms, distinguishing it from other compounds in the same class .

Piclamilast's therapeutic potential lies in its ability to modulate inflammatory responses. PDE4 is abundantly expressed in immune cells like macrophages, eosinophils, and T lymphocytes []. Inhibiting PDE4 with piclamilast elevates intracellular cAMP levels, leading to the suppression of pro-inflammatory cytokine production and the enhancement of anti-inflammatory mediators [, ]. This mechanism contributes to the potential therapeutic effects of piclamilast in various inflammatory diseases.

Typical of amides and aromatic compounds. The primary reaction involves the inhibition of phosphodiesterase activity, leading to increased cAMP levels. The binding affinity of piclamilast to PDE4 isoforms has been characterized as high-affinity and reversible, with notable interactions at both the high-affinity rolipram binding site and low-affinity rolipram binding site .

In terms of synthesis, piclamilast can be derived from the condensation reaction between 3-(cyclopentyloxy)-4-methoxybenzoic acid and an amine component . This reaction exemplifies typical amide formation through nucleophilic attack on the carbonyl carbon of the carboxylic acid.

Piclamilast exhibits significant anti-inflammatory properties through its action as a selective inhibitor of PDE4. This inhibition leads to increased cAMP levels, which subsequently suppresses the activity of various immune cells involved in inflammatory responses. Studies have shown that piclamilast can improve pulmonary function and reduce airway inflammation in models of allergic asthma and chronic lung diseases .

In experimental models, piclamilast has demonstrated efficacy in reducing fibrosis and improving survival rates in conditions such as hyperoxia-induced neonatal lung injury. Moreover, it has shown potential in mitigating colorectal cancer progression by modulating key signaling pathways involved in cell proliferation and apoptosis .

The synthesis of piclamilast involves several steps:

  • Formation of the Amide: The starting materials include 3-(cyclopentyloxy)-4-methoxybenzoic acid and an appropriate amine. The reaction proceeds through nucleophilic attack on the carbonyl carbon.
  • Purification: The crude product is purified using techniques such as recrystallization or chromatography to isolate pure piclamilast.
  • Characterization: The final product is characterized using spectroscopic methods (e.g., NMR, mass spectrometry) to confirm its structure .

Piclamilast has been primarily explored for its therapeutic applications in:

  • Chronic Obstructive Pulmonary Disease: It helps manage symptoms by reducing inflammation.
  • Asthma: It improves lung function and reduces airway hyperresponsiveness.
  • Bronchopulmonary Dysplasia: It may play a role in preventing or treating this condition in neonates.
  • Colorectal Cancer: Emerging research suggests potential anti-cancer properties through modulation of critical signaling pathways .

Interaction studies have demonstrated that piclamilast binds selectively to PDE4 isoforms without significantly affecting other phosphodiesterases. Its binding characteristics indicate high-affinity interactions with both high-affinity rolipram binding sites and low-affinity rolipram binding sites . These studies are crucial for understanding how piclamilast can be used effectively while minimizing side effects associated with broader phosphodiesterase inhibition.

Piclamilast shares structural similarities with several other PDE4 inhibitors, including:

Compound NameStructural FeaturesUnique Aspects
CilomilastContains a similar aromatic ring systemFirst generation PDE4 inhibitor; more side effects
RoflumilastSimilar functional groups with enhanced potencyBetter tolerated; approved for COPD treatment
RolipramClassic PDE4 inhibitor with distinct binding propertiesLess selective; broader effects on other PDEs

Piclamilast's unique selectivity for the four isoforms of PDE4 (A-D) sets it apart from these compounds, potentially leading to fewer side effects while maintaining therapeutic efficacy against inflammation-related diseases .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

380.0694478 g/mol

Monoisotopic Mass

380.0694478 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

WM58D7C3ZT

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Phosphodiesterase 4 Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Phosphodiesterases [EC:3.1.4.-]
PDE4 [HSA:5141 5142 5143 5144] [KO:K13293]

Pictograms

Irritant

Irritant

Other CAS

144035-83-6

Metabolism Metabolites

RP73401 has known human metabolites that include N-(3,5-Dichloropyridin-4-yl)-3-(3-hydroxycyclopentyl)oxy-4-methoxybenzamide.

Wikipedia

Piclamilast

Dates

Modify: 2023-08-15
1: Nio Y, Tanaka M, Hirozane Y, Muraki Y, Okawara M, Hazama M, Matsuo T. Phosphodiesterase 4 inhibitor and phosphodiesterase 5 inhibitor combination therapy has antifibrotic and anti-inflammatory effects in mdx mice with Duchenne muscular dystrophy. FASEB J. 2017 Dec;31(12):5307-5320. doi: 10.1096/fj.201700249R. Epub 2017 Aug 10. PubMed PMID: 28798156.
2: Vang AG, Basole C, Dong H, Nguyen RK, Housley W, Guernsey L, Adami AJ, Thrall RS, Clark RB, Epstein PM, Brocke S. Differential Expression and Function of PDE8 and PDE4 in Effector T cells: Implications for PDE8 as a Drug Target in Inflammation. Front Pharmacol. 2016 Aug 23;7:259. doi: 10.3389/fphar.2016.00259. eCollection 2016. PubMed PMID: 27601994; PubMed Central PMCID: PMC4993990.
3: Seimetz M, Parajuli N, Pichl A, Bednorz M, Ghofrani HA, Schermuly RT, Seeger W, Grimminger F, Weissmann N. Cigarette Smoke-Induced Emphysema and Pulmonary Hypertension Can Be Prevented by Phosphodiesterase 4 and 5 Inhibition in Mice. PLoS One. 2015 Jun 9;10(6):e0129327. doi: 10.1371/journal.pone.0129327. eCollection 2015. PubMed PMID: 26058042; PubMed Central PMCID: PMC4461257.
4: Patel BS, Prabhala P, Oliver BG, Ammit AJ. Inhibitors of Phosphodiesterase 4, but Not Phosphodiesterase 3, Increase β2-Agonist-Induced Expression of Antiinflammatory Mitogen-Activated Protein Kinase Phosphatase 1 in Airway Smooth Muscle Cells. Am J Respir Cell Mol Biol. 2015 May;52(5):634-40. doi: 10.1165/rcmb.2014-0344OC. PubMed PMID: 25296132.
5: Felding J, Sørensen MD, Poulsen TD, Larsen J, Andersson C, Refer P, Engell K, Ladefoged LG, Thormann T, Vinggaard AM, Hegardt P, Søhoel A, Nielsen SF. Discovery and early clinical development of 2-{6-[2-(3,5-dichloro-4-pyridyl)acetyl]-2,3-dimethoxyphenoxy}-N-propylacetamide (LEO 29102), a soft-drug inhibitor of phosphodiesterase 4 for topical treatment of atopic dermatitis. J Med Chem. 2014 Jul 24;57(14):5893-903. doi: 10.1021/jm500378a. Epub 2014 Jul 1. Review. PubMed PMID: 24984230.
6: Blednov YA, Benavidez JM, Black M, Harris RA. Inhibition of phosphodiesterase 4 reduces ethanol intake and preference in C57BL/6J mice. Front Neurosci. 2014 May 27;8:129. doi: 10.3389/fnins.2014.00129. eCollection 2014. PubMed PMID: 24904269; PubMed Central PMCID: PMC4034339.
7: Van Ly D, De Pedro M, James P, Morgan L, Black JL, Burgess JK, Oliver BG. Inhibition of phosphodiesterase 4 modulates cytokine induction from toll like receptor activated, but not rhinovirus infected, primary human airway smooth muscle. Respir Res. 2013 Nov 15;14:127. doi: 10.1186/1465-9921-14-127. PubMed PMID: 24237854; PubMed Central PMCID: PMC3832400.
8: Woodring JL, Bland ND, Ochiana SO, Campbell RK, Pollastri MP. Synthesis and assessment of catechol diether compounds as inhibitors of trypanosomal phosphodiesterase B1 (TbrPDEB1). Bioorg Med Chem Lett. 2013 Nov 1;23(21):5971-4. doi: 10.1016/j.bmcl.2013.08.057. Epub 2013 Aug 21. PubMed PMID: 24042005; PubMed Central PMCID: PMC3825250.
9: Wunder F, Quednau R, Geerts A, Barg M, Tersteegen A. Characterization of the cellular activity of PDE 4 inhibitors using two novel PDE 4 reporter cell lines. Mol Pharm. 2013 Oct 7;10(10):3697-705. doi: 10.1021/mp400206m. Epub 2013 Sep 24. PubMed PMID: 23987244.
10: Craciun EM, Altfelder F, Kuss N, Poeschl J, Ruef P. Anti-inflammatory effects of selected drugs on activated neonatal and adult neutrophils. Scand J Clin Lab Invest. 2013 Aug;73(5):407-13. doi: 10.3109/00365513.2013.796591. Epub 2013 May 29. PubMed PMID: 23713554.
11: Hochstrasser T, Hohsfield LA, Sperner-Unterweger B, Humpel C. β-Amyloid induced effects on cholinergic, serotonergic, and dopaminergic neurons is differentially counteracted by anti-inflammatory drugs. J Neurosci Res. 2013 Jan;91(1):83-94. doi: 10.1002/jnr.23126. Epub 2012 Sep 20. PubMed PMID: 22996751.
12: Kedia GT, Ückert S, Polat H, Merseburger AS, Kuczyk MA. Evaluating the significance of cyclic adenosine monophosphate-mediated signaling in human prostate: a functional and biochemical study. Urology. 2012 Oct;80(4):952.e9-14. doi: 10.1016/j.urology.2012.05.039. Epub 2012 Aug 15. PubMed PMID: 22901823.
13: Mata M, Pallardo F, Morcillo EJ, Cortijo J. Piclamilast inhibits the pro-apoptotic and anti-proliferative responses of A549 cells exposed to H(2)O(2) via mechanisms involving AP-1 activation. Free Radic Res. 2012 May;46(5):690-9. doi: 10.3109/10715762.2012.669040. Epub 2012 Mar 15. PubMed PMID: 22360706.
14: Kumar D, Patel G, Vijayakrishnan L, Dastidar SG, Ray A. Design and synthesis of 3,5-disubstituted-1,2,4-oxadiazoles as potent inhibitors of phosphodiesterase4b2. Chem Biol Drug Des. 2012 May;79(5):810-8. doi: 10.1111/j.1747-0285.2011.01304.x. Epub 2012 Feb 9. PubMed PMID: 22176507.
15: Bland ND, Wang C, Tallman C, Gustafson AE, Wang Z, Ashton TD, Ochiana SO, McAllister G, Cotter K, Fang AP, Gechijian L, Garceau N, Gangurde R, Ortenberg R, Ondrechen MJ, Campbell RK, Pollastri MP. Pharmacological validation of Trypanosoma brucei phosphodiesterases B1 and B2 as druggable targets for African sleeping sickness. J Med Chem. 2011 Dec 8;54(23):8188-94. doi: 10.1021/jm201148s. Epub 2011 Nov 8. PubMed PMID: 22023548; PubMed Central PMCID: PMC3228873.
16: de Visser YP, Walther FJ, Laghmani el H, Steendijk P, Middeldorp M, van der Laarse A, Wagenaar GT. Phosphodiesterase 4 inhibition attenuates persistent heart and lung injury by neonatal hyperoxia in rats. Am J Physiol Lung Cell Mol Physiol. 2012 Jan 1;302(1):L56-67. doi: 10.1152/ajplung.00041.2011. Epub 2011 Sep 23. PubMed PMID: 21949154; PubMed Central PMCID: PMC3349366.
17: Xiao L, O'Callaghan JP, O'Donnell JM. Effects of repeated treatment with phosphodiesterase-4 inhibitors on cAMP signaling, hippocampal cell proliferation, and behavior in the forced-swim test. J Pharmacol Exp Ther. 2011 Aug;338(2):641-7. doi: 10.1124/jpet.111.179358. Epub 2011 May 12. PubMed PMID: 21566211; PubMed Central PMCID: PMC3141907.
18: Selige J, Hatzelmann A, Dunkern T. The differential impact of PDE4 subtypes in human lung fibroblasts on cytokine-induced proliferation and myofibroblast conversion. J Cell Physiol. 2011 Aug;226(8):1970-80. doi: 10.1002/jcp.22529. PubMed PMID: 21520048.
19: Ruef P, Craciun E, Altfelder F, Simon C, Frommhold D, Koch L, Pöschl J. Effects of phosphodiesterase (III/IV)-inhibitors and cytokines on mechanical properties of neutrophilic granulocytes in neonates and adults. Clin Hemorheol Microcirc. 2010;45(2-4):301-10. doi: 10.3233/CH-2010-1311. PubMed PMID: 20675913.
20: Selige J, Tenor H, Hatzelmann A, Dunkern T. Cytokine-dependent balance of mitogenic effects in primary human lung fibroblasts related to cyclic AMP signaling and phosphodiesterase 4 inhibition. J Cell Physiol. 2010 May;223(2):317-26. doi: 10.1002/jcp.22037. PubMed PMID: 20082309.

Explore Compound Types